RGDS is a naturally occurring tetrapeptide composed of four amino acids: arginine (Arg), glycine (Gly), aspartic acid (Asp), and serine (Ser) []. It is primarily known for its role as a cell adhesion motif recognized by integrin receptors on the surface of cells [, ]. RGDS is a key component of the cell-binding domain of fibronectin, a ubiquitous extracellular matrix protein []. The sequence is also found in other adhesive proteins like vitronectin, fibrinogen, and thrombospondin [, , ]. The RGDS sequence, especially within fibronectin, plays a vital role in a wide range of biological processes, including cell adhesion, migration, proliferation, differentiation, and wound healing [, , ]. Due to its involvement in crucial cellular events, RGDS has become a focal point in research focusing on cell-matrix interactions and their impact on various physiological and pathological processes.
Arginine-Glycine-Aspartic Acid-Serine (Arg-Gly-Asp-Ser) is a tetrapeptide that plays a crucial role in cellular interactions and signaling. It is primarily recognized for its ability to bind integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The sequence Arg-Gly-Asp is a well-studied motif in cell adhesion biology, while the addition of Serine enhances its biological properties. This peptide is significant in various biological processes, including cell migration, proliferation, and differentiation.
Arg-Gly-Asp-Ser is derived from the extracellular matrix components, particularly fibronectin and vitronectin, which are involved in cell adhesion and signaling. The peptide can be synthesized chemically or biologically, often using solid-phase peptide synthesis techniques.
Arg-Gly-Asp-Ser is classified as a bioactive peptide due to its role in mediating cellular responses through integrin binding. It falls under the category of cell adhesion peptides, which are essential for tissue engineering and regenerative medicine applications.
The synthesis of Arg-Gly-Asp-Ser can be achieved through several methods:
During solid-phase synthesis, protected amino acids are sequentially added to a resin-bound growing peptide chain. The Fmoc group is removed using a base, allowing for the next amino acid to be coupled. After completion, the peptide is cleaved from the resin and purified through high-performance liquid chromatography (HPLC).
The molecular structure of Arg-Gly-Asp-Ser consists of four amino acids linked by peptide bonds:
The molecular formula for Arg-Gly-Asp-Ser is with a molecular weight of approximately 304.31 g/mol. The structure exhibits characteristics typical of peptides, including the potential for secondary structures such as alpha helices or beta sheets depending on the environment.
Arg-Gly-Asp-Ser participates in various biochemical reactions, primarily through its interaction with integrins on cell surfaces. These interactions can trigger signaling pathways that influence cellular behavior.
The binding of Arg-Gly-Asp-Ser to integrins leads to conformational changes in both the peptide and receptor, activating intracellular signaling cascades such as those involving focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways. This process is critical for promoting cell adhesion and migration.
The mechanism of action for Arg-Gly-Asp-Ser involves its binding to integrin receptors on target cells:
Studies have shown that the presence of Arg-Gly-Asp-Ser significantly increases cell adhesion rates compared to controls lacking this sequence .
Arg-Gly-Asp-Ser is typically a white to off-white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions.
The peptide's stability can be affected by factors such as pH and temperature. It maintains its bioactivity at physiological pH levels but may degrade under extreme conditions.
Relevant data includes:
Arg-Gly-Asp-Ser has numerous applications in scientific research and medicine:
The tetrapeptide Arg-Gly-Asp-Ser (RGDS) is a critical recognition motif within fibronectin’s central cell-binding domain (CCBD), specifically residing in the 10th type III repeat. This sequence mediates high-affinity binding to integrin α5β1, a receptor essential for cell-ECM adhesion. The interaction requires both the RGD motif and an adjacent "synergy site" (PHSRN) located in the 9th type III repeat of fibronectin. RGDS mimics this native sequence, acting as a competitive antagonist by occupying the ligand-binding pocket of α5β1 integrin, thereby inhibiting endogenous fibronectin binding [2] [8].
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies reveal that RGDS binding induces conformational changes in α5β1. The synergy site primarily engages the α5 subunit’s N-terminal β-propeller domain, while the RGD motif interacts with the β1 subunit’s βI domain and Metal Ion-Dependent Adhesion Site (MIDAS), displacing key residues necessary for fibronectin recognition [2]. This dual-site disruption underlies RGDS’s efficacy in blocking α5β1-fibronectin interactions. Monoclonal antibodies targeting the α5 subunit’s N-terminal repeats (e.g., P1D6, JBS5) inhibit fibronectin binding by sterically hindering the synergy site interface, further validating this mechanism [8].
Integrin Subtype | Primary Ligands | RGDS Binding Affinity | Biological Role |
---|---|---|---|
α5β1 | Fibronectin | High (Kd ~nM) | Cell adhesion, migration, ECM assembly |
αvβ3 | Vitronectin, osteopontin | Moderate | Angiogenesis, bone resorption |
αIIbβ3 | Fibrinogen | High | Platelet aggregation |
αvβ6 | Fibronectin, TGF-β1 LAP | Moderate | Wound healing, fibrosis |
Beyond blocking adhesion, RGDS binding triggers bidirectional integrin signaling. Outside-in signaling activates focal adhesion kinase (FAK), Src kinases, and integrin-linked kinase (ILK). In human mesangial cells, RGDS binding stimulates integrin α5β1, leading to ILK-dependent phosphorylation events that enhance transforming growth factor-beta 1 (TGF-β1) transcription and secretion. This occurs via activation of the TGF-β1 gene promoter and requires intact ILK activity, as kinase-dead ILK mutants abolish RGDS-induced TGF-β1 secretion [1].
RGDS also exhibits integrin-independent intracellular actions. Internalization studies in melanoma cells show cytoplasmic accumulation of RGDS within 24 hours, where it binds pro-caspases (-3, -8, -9) and survivin—an inhibitor of apoptosis protein (IAP). RGDS-survivin interaction occurs at the survivin C-terminus with high affinity (Kd = 27.5 μM), disrupting survivin’s anti-apoptotic function. Depleting survivin via siRNA abolishes RGDS’s anti-proliferative effects, confirming survivin as a critical intracellular target [9]. These dual pathways enable RGDS to modulate cell survival independently of adhesion:
Anoikis—detachment-induced apoptosis—is a safeguard against aberrant cell proliferation or metastasis. RGDS promotes anoikis by dual mechanisms:
During ECM detachment, epithelial cells upregulate autophagy as a survival mechanism. However, RGDS exacerbates anoikis by suppressing autophagy-dependent adaptation. In mammary epithelial acini, ECM deprivation induces autophagy via inhibition of mTORC1 and activation of AMPK. While autophagy initially delays apoptosis, RGDS sensitizes cells to anoikis by concurrently activating caspases and destabilizing survivin. Combining RGDS with autophagy inhibitors (e.g., chloroquine) synergistically reduces clonogenic survival after detachment, highlighting RGDS’s role in tipping the balance toward cell death [4] [7].
Target Pathway | Effect of RGDS | Functional Outcome |
---|---|---|
Integrin-ECM linkage | Disrupts α5β1-fibronectin binding | Loss of FAK/Src survival signaling |
Caspase activation | Binds pro-caspases-3, -8, -9 | Direct induction of apoptosis |
Survivin inhibition | Binds C-terminus; disrupts cell-cycle function | G2/M arrest; sensitization to apoptosis |
Autophagy regulation | Attenuates detachment-induced autophagy | Blocks adaptive survival mechanism |
In metastatic melanoma cells, RGDS induces G1-phase arrest and sub-G1 accumulation (indicating DNA fragmentation) even on collagen IV—a non-RGD-binding ECM protein. This confirms RGDS’s anoikis-promoting action is independent of its anti-adhesive function and relies on intracellular targeting [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7